5,8-Dimethylquinolin-3-amine
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Overview
Description
5,8-Dimethylquinolin-3-amine is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The compound has the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylquinolin-3-amine can be achieved through various methods. One common method involves the Friedländer synthesis, which is a condensation reaction between aniline derivatives and carbonyl compounds . Another method involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . These reactions are typically carried out under mild conditions and can be catalyzed by various metal catalysts.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and metal catalysts are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and quinoline N-oxides .
Scientific Research Applications
5,8-Dimethylquinolin-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dimethylquinolin-3-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to participate in electron transfer reactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxalines: These are 1,4-diazines with similar biological activities.
Quinolin-8-amines: Isomerically related compounds with valuable applications in organic synthesis.
Uniqueness
5,8-Dimethylquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5,8-dimethylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-7-3-4-8(2)11-10(7)5-9(12)6-13-11/h3-6H,12H2,1-2H3 |
InChI Key |
QNXARAXOHQISQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=C(C=C1)C)N |
Origin of Product |
United States |
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